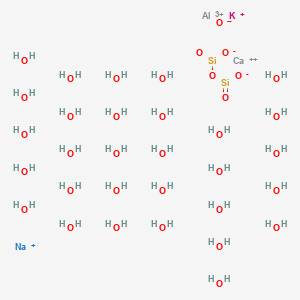
2-acétamido-2-désoxy-β-D-glucopyranose 1-naphtylglycosidique
Vue d'ensemble
Description
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a synthetic compound that belongs to the class of glycosides. It is composed of a naphthyl group attached to a glucopyranoside moiety, which is further modified with an acetamido group. This compound is often used in biochemical research due to its unique properties and reactivity.
Applications De Recherche Scientifique
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a substrate for studying glycosidase enzymes and their inhibitors.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.
Mécanisme D'action
Target of Action
The primary targets of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside are glycosidases , a group of enzymes that hydrolyze glycosidic bonds . These enzymes play a crucial role in various biological processes, including the degradation, biosynthesis, and recognition of carbohydrates .
Mode of Action
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside interacts with its targets, the glycosidases, by acting as a chemical probe . This interaction allows the compound to study the role of glycosidases in various diseases, including cancer, diabetes, and infectious disorders .
Result of Action
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside exhibits potent antibacterial properties . It is a key compound in the development of drugs targeting bacterial infections, such as urinary tract infections and tuberculosis . This makes it valuable in the fight against drug-resistant strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 1-naphthol with 2-acetamido-2-deoxy-D-glucose. The reaction is usually carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthyl derivatives.
Substitution: Various substituted glucopyranosides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but lacks the naphthyl group.
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Contains a benzyl group instead of a naphthyl group.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Contains a 4-methylumbelliferyl group instead of a naphthyl group.
Uniqueness
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable tool in biochemical research for studying enzyme-substrate interactions and glycosylation processes .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYPNZYBXWKEV-DUQPFJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145747 | |
| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-98-3 | |
| Record name | 1-Naphthalenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside enable the detection of NAGase activity?
A1: 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside acts as a substrate for the enzyme NAGase. When NAGase is present, it hydrolyzes the substrate, cleaving the bond between the 1-naphthol and the sugar moiety. This hydrolysis releases free 1-naphthol. [] The released 1-naphthol can then be detected electrochemically, providing a measurable signal proportional to the activity of NAGase in the sample. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)





